
2-Fluoro-5-hydroxybenzonitrile
Overview
Description
2-Fluoro-5-hydroxybenzonitrile is an organic compound with the chemical formula C7H4FNO. It is characterized by the presence of fluorine, hydroxy, and nitrile functional groups. This compound is a colorless crystal and is hygroscopic, meaning it readily absorbs moisture from the air .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-fluoro-5-hydroxybenzonitrile can be achieved through the reduction of 2-fluoro-5-nitrobenzonitrile. This reduction reaction typically employs metal reducing agents such as zinc and acetic acid, or other reducing agents like sulfoxide or sodium sulfoxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Metal hydrides like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2-fluoro-5-hydroxybenzaldehyde.
Reduction: Formation of 2-fluoro-5-aminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-hydroxybenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-5-hydroxybenzonitrile and its derivatives involves interactions with specific molecular targets. For instance, in cancer research, similar compounds have been shown to inhibit CDC25B phosphatase by binding to a pocket adjacent to the protein-protein interaction interface with CDK2/Cyclin A . This inhibition disrupts cell cycle progression, leading to potential anticancer effects.
Comparison with Similar Compounds
- 2-Fluoro-4-hydroxybenzonitrile
- 5-Fluoro-2-methylbenzonitrile
- 3-Cyano-4-fluorophenol
Comparison: 2-Fluoro-5-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For example, its derivatives exhibit higher nematic-isotropic transition temperatures compared to unsubstituted counterparts, making it valuable in liquid crystal synthesis . Additionally, its potential biological activities, such as enzyme inhibition, set it apart from similar compounds .
Biological Activity
2-Fluoro-5-hydroxybenzonitrile (C₇H₄FNO) is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a nitrile functional group. This unique arrangement of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential applications in drug development.
This compound is a colorless crystalline solid that is hygroscopic. Its structure includes:
- Fluorine Atom : Enhances lipophilicity and biological activity.
- Hydroxyl Group : Contributes to reactivity and potential interactions with biological targets.
- Nitrile Group : Imparts unique chemical properties relevant for various applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
The minimum inhibitory concentrations (MICs) for these bacteria were reported at approximately 25.9 μM, indicating both bacteriostatic and bactericidal effects, as the minimum bactericidal concentration (MBC) values were equivalent to the MICs .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Similar compounds have shown the ability to inhibit specific protein phosphatases, such as CDC25B, which are involved in cell cycle regulation and cancer progression. The mechanism of action may involve binding to protein-protein interaction interfaces, thereby disrupting critical signaling pathways associated with tumor growth .
Table 1: Summary of Biological Activities
In one study, derivatives of this compound were shown to affect the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. Compounds with specific substitutions on the phenyl ring exhibited varying degrees of inhibition on NF-κB activity, suggesting that the position and nature of substituents significantly influence biological outcomes .
Applications in Drug Development
Due to its promising biological activities, this compound is being explored as a lead compound in drug discovery programs targeting infectious diseases and cancer. Its ability to interact with multiple biological targets makes it a versatile candidate for further development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-5-hydroxybenzonitrile?
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Methodological Answer:
- <sup>1</sup>H NMR: Expect signals for the aromatic protons (δ 6.5–7.5 ppm), hydroxyl proton (δ ~5–6 ppm, broad, exchangeable), and splitting patterns due to fluorine coupling (e.g., <sup>3</sup>JH-F ~8–12 Hz) .
- <sup>13</sup>C NMR: Nitrile carbon (δ ~115–120 ppm), aromatic carbons (δ 110–150 ppm), and fluorine-coupled carbons (splitting visible in DEPT-135) .
- <sup>19</sup>F NMR: Single peak (δ ~-110 to -120 ppm) for the fluorine substituent, confirming para/ortho positioning relative to hydroxyl .
- HRMS: Exact mass confirmation (C7H4FNO: 137.03 g/mol) with <1 ppm error .
Q. What are the key physicochemical properties of this compound?
Methodological Answer:
- Solubility: Polar aprotic solvents (DMF, DMSO) > methanol > water (low due to nitrile and aromaticity).
- Melting Point: Estimated ~120–140°C (based on analogs like 4-Fluoro-2-hydroxybenzonitrile, mp 35–37°C ).
- Stability: Susceptible to hydrolysis under strong acidic/basic conditions. Store in inert atmosphere at –20°C .
Advanced Research Questions
Q. How do the electronic effects of fluorine and hydroxyl substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
Methodological Answer:
- Fluorine (Electron-Withdrawing): Deactivates the ring, directing EAS to the meta position relative to itself.
- Hydroxyl (Electron-Donating): Activates the ring, directing EAS to ortho/para positions.
- Competitive Directing: The dominant effect depends on reaction conditions (e.g., pH). In acidic media, the hydroxyl group is protonated, reducing its activating effect, favoring fluorine-directed meta substitution.
- Case Study: Analogous compounds (e.g., 5-Fluoro-2-hydroxybenzoic acid) show regioselective nitration at the meta position to fluorine under acidic conditions .
Q. What strategies can optimize the regioselective functionalization of this compound in multi-step syntheses?
Methodological Answer:
- Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) ethers to block the hydroxyl group during fluorination or cross-coupling steps .
- Directed Ortho-Metalation (DoM): Utilize the nitrile group as a directing agent for lithiation, enabling selective functionalization at the ortho position .
- Computational Guidance: DFT calculations (e.g., Fukui indices) predict reactive sites. For example, the para position to the hydroxyl group may show higher nucleophilicity .
Functionalization Strategy | Key Reagents |
---|---|
DoM with LDA/MeLi | |
Pd-catalyzed C–H activation |
Q. How does this compound compare to its structural analogs in terms of hydrogen bonding capacity and crystal packing?
Methodological Answer:
- Hydrogen Bonding: The hydroxyl group forms strong intermolecular O–H···N≡C bonds, while fluorine participates in weaker C–F···H–C interactions.
- Crystal Packing: X-ray diffraction of analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid) reveals layered structures stabilized by H-bonding networks .
- Comparative Analysis: Replace the nitrile with a carboxyl group (as in 5-Fluoro-2-hydroxybenzoic acid) to study how H-bonding motifs affect solubility and melting behavior .
Q. Data Contradictions and Recommendations
Properties
IUPAC Name |
2-fluoro-5-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLYBTRQFOKYHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626920 | |
Record name | 2-Fluoro-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104798-53-0 | |
Record name | 2-Fluoro-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104798-53-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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